2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazole
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Overview
Description
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound with a unique structure that combines a benzodiazole core with tert-butylphenoxy and chlorophenoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE typically involves multiple stepsThe reaction conditions often include the use of solvents like acetonitrile and catalysts such as 2,2′-azobisisobutyronitrile (AIBN) for free-radical-initiated reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE include:
- 2-(4-tert-butylphenoxy)-2-oxo-ethyl methacrylate
- 2-(4-tert-butylphenoxy)ethylamine
- 2-tert-butyl-4-methylphenol
Uniqueness
What sets 2-[(4-TERT-BUTYLPHENOXY)METHYL]-1-[2-(4-CHLOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOLE apart is its specific combination of functional groups, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H27ClN2O2 |
---|---|
Molecular Weight |
435.0 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-[2-(4-chlorophenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C26H27ClN2O2/c1-26(2,3)19-8-12-22(13-9-19)31-18-25-28-23-6-4-5-7-24(23)29(25)16-17-30-21-14-10-20(27)11-15-21/h4-15H,16-18H2,1-3H3 |
InChI Key |
RVSLUNJWWSYSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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